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Compound of Interest

Compound Name: Isoquinoline-5-boronic acid

Cat. No.: B1330735 Get Quote

This technical guide provides a comprehensive overview of the key spectroscopic data for

isoquinoline-5-boronic acid, a versatile building block in medicinal chemistry and materials

science. The document is intended for researchers, scientists, and professionals in drug

development, offering a detailed look at its Nuclear Magnetic Resonance (NMR), Infrared (IR),

and Mass Spectrometry (MS) characteristics.

Mass Spectrometry (MS)
Mass spectrometry of isoquinoline-5-boronic acid confirms its molecular weight and provides

insights into its fragmentation patterns. The data presented below was obtained from Gas

Chromatography-Mass Spectrometry (GC-MS) analysis.

Table 1: Mass Spectrometry Data for Isoquinoline-5-boronic acid

Parameter Value Reference

Molecular Formula C₉H₈BNO₂ [1]

Molecular Weight 172.98 g/mol [1]

Major m/z Peaks

Top Peak 173 [1]

2nd Highest 156 [1]

3rd Highest 128 [1]
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Obtaining high-resolution NMR spectra for boronic acids can be challenging due to the

tendency of the boronic acid group to form cyclic, trimeric anhydrides (boroxines), which can

lead to peak broadening. The use of a coordinating solvent such as dimethyl sulfoxide-d₆

(DMSO-d₆) is often employed to break up these oligomeric species and provide sharper

signals. While specific, publicly available experimental spectra for isoquinoline-5-boronic
acid are limited, a supplier of this compound confirms that its proton NMR conforms to the

expected structure.[2] The following tables present the predicted ¹H and ¹³C NMR chemical

shifts.

Predicted ¹H NMR Data
Table 2: Predicted ¹H NMR Chemical Shifts for Isoquinoline-5-boronic acid in DMSO-d₆

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~9.3 s 1H H1

~8.5 d 1H H3

~8.4 d 1H H8

~8.2 d 1H H4

~8.0 (broad s) 2H B(OH)₂

~7.8 t 1H H7

~7.7 d 1H H6

Note: The chemical shifts are predicted based on the analysis of isoquinoline and related

substituted aromatic boronic acids. The broad singlet for the B(OH)₂ protons is characteristic

and its chemical shift can vary with concentration and water content.

Predicted ¹³C NMR Data
Table 3: Predicted ¹³C NMR Chemical Shifts for Isoquinoline-5-boronic acid in DMSO-d₆
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Chemical Shift (δ) ppm Assignment

~152 C1

~143 C3

~137 C8a

~135 C8

~130 C4a

~129 C7

~128 C6

~127 C4

Not observed C5 (ipso-carbon)

Note: The carbon atom attached to the boronic acid group (ipso-carbon) often exhibits a very

broad signal or is not observed in ¹³C NMR spectra due to quadrupolar relaxation of the

attached boron atom.

Infrared (IR) Spectroscopy
The IR spectrum of isoquinoline-5-boronic acid is expected to show characteristic absorption

bands corresponding to its aromatic structure and the boronic acid functional group. While a

specific experimental spectrum is not readily available, the predicted key absorptions are listed

below based on the analysis of isoquinoline and general frequencies for boronic acids.

Table 4: Predicted IR Absorption Bands for Isoquinoline-5-boronic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1330735?utm_src=pdf-body
https://www.benchchem.com/product/b1330735?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber (cm⁻¹) Intensity
Functional Group
Vibration

~3600-3200 Strong, Broad O-H stretch (from B(OH)₂)

~3100-3000 Medium Aromatic C-H stretch

~1620-1580 Medium-Strong C=C and C=N ring stretching

~1500-1400 Medium-Strong Aromatic ring stretching

~1350 Strong B-O stretch

~900-675 Strong
Aromatic C-H out-of-plane

bend

Experimental Protocols
The following sections detail generalized experimental methodologies for the spectroscopic

analysis of isoquinoline-5-boronic acid.

NMR Spectroscopy
Sample Preparation: A sample of approximately 5-10 mg of isoquinoline-5-boronic acid is

dissolved in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆

helps to minimize the formation of boroxine anhydrides, leading to a clearer spectrum.

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz (or higher)

spectrometer.

¹H NMR Acquisition: A standard proton experiment is run with a sufficient number of scans to

obtain a good signal-to-noise ratio. The spectral width is typically set from 0 to 10 ppm.

¹³C NMR Acquisition: A proton-decoupled carbon experiment is performed. Due to the lower

natural abundance of ¹³C and potential quadrupolar broadening effects, a longer acquisition

time with a higher number of scans is typically required. The spectral width is generally set

from 0 to 160 ppm.
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Data Processing: The resulting Free Induction Decay (FID) is processed with a Fourier

transform. Phase and baseline corrections are applied. Chemical shifts are referenced to the

residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).

IR Spectroscopy
Sample Preparation: A small amount of the solid isoquinoline-5-boronic acid is placed

directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR

accessory is used.

Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹ with

a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to

the sample measurement.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. The spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber.

Mass Spectrometry (GC-MS)
Sample Preparation: A dilute solution of isoquinoline-5-boronic acid is prepared in a

volatile organic solvent such as methanol or dichloromethane.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an

electron ionization (EI) source is used.

GC Separation: The sample is injected into the GC, where it is vaporized and separated on a

capillary column (e.g., a nonpolar column like DB-5ms). The oven temperature is

programmed to ramp up to ensure separation from any impurities.

MS Detection: As the compound elutes from the GC column, it enters the mass spectrometer

where it is ionized by electron impact (typically at 70 eV). The resulting ions are then

separated by their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole).

Data Analysis: The mass spectrum is analyzed to determine the molecular ion peak and the

fragmentation pattern, which can be compared to spectral libraries for confirmation.
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Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound like isoquinoline-5-boronic acid.
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General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/Isoquinoline-5-boronic-acid
https://pubchem.ncbi.nlm.nih.gov/compound/Isoquinoline-5-boronic-acid
https://www.thermofisher.com/order/catalog/product/H53230.MD
https://www.thermofisher.com/order/catalog/product/H53230.MD
https://www.benchchem.com/product/b1330735#spectroscopic-data-of-isoquinoline-5-boronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1330735#spectroscopic-data-of-isoquinoline-5-boronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1330735#spectroscopic-data-of-isoquinoline-5-boronic-acid-nmr-ir-ms
https://www.benchchem.com/product/b1330735#spectroscopic-data-of-isoquinoline-5-boronic-acid-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1330735?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1330735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

